molecular formula C9H9BrO B2451036 2-(4-Bromophenyl)propanal CAS No. 40460-91-1

2-(4-Bromophenyl)propanal

Cat. No.: B2451036
CAS No.: 40460-91-1
M. Wt: 213.074
InChI Key: WJTCCULQAHZZRE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)propanal is an organic compound with the molecular formula C9H9BrO It is a brominated derivative of propanal, where a bromine atom is attached to the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Bromophenyl)propanal can be synthesized through several methods. One common method involves the bromination of 2-phenylpropanal. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced to the para position of the phenyl ring.

Another method involves the reaction of 4-bromoacetophenone with propanal in the presence of a base such as sodium hydroxide (NaOH). This reaction proceeds through an aldol condensation mechanism, forming the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with sodium methoxide (NaOCH3) can replace the bromine with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 2-(4-Bromophenyl)propanoic acid.

    Reduction: 2-(4-Bromophenyl)propanol.

    Substitution: 2-(4-Methoxyphenyl)propanal.

Scientific Research Applications

2-(4-Bromophenyl)propanal has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: It serves as a building block for the synthesis of drugs and bioactive molecules.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)propanal depends on the specific reaction or application. In general, the compound can act as an electrophile due to the presence of the aldehyde group, which can undergo nucleophilic addition reactions. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, making the compound versatile in various chemical transformations.

Comparison with Similar Compounds

2-(4-Bromophenyl)propanal can be compared with other similar compounds, such as:

    2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and properties due to the difference in electronegativity and size between chlorine and bromine.

    2-(4-Fluorophenyl)propanal: Contains a fluorine atom, which significantly affects the compound’s electronic properties and reactivity.

    2-(4-Methylphenyl)propanal: Contains a methyl group, which is an electron-donating group, affecting the compound’s reactivity in electrophilic aromatic substitution reactions.

The uniqueness of this compound lies in the presence of the bromine atom, which provides specific reactivity and properties that can be exploited in various chemical reactions and applications.

Properties

IUPAC Name

2-(4-bromophenyl)propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTCCULQAHZZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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